6-((3-Aminophenyl)amino)nicotinonitrile
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Overview
Description
6-((3-Aminophenyl)amino)nicotinonitrile is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol . It is a derivative of nicotinonitrile and features an aminophenyl group attached to the nicotinonitrile core. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Aminophenyl)amino)nicotinonitrile typically involves the reaction of 3-aminophenylamine with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-((3-Aminophenyl)amino)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds .
Scientific Research Applications
6-((3-Aminophenyl)amino)nicotinonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-((3-Aminophenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The nicotinonitrile core may also play a role in the compound’s biological effects by interacting with nucleic acids or other cellular components .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-((3-Aminophenyl)amino)nicotinonitrile include:
Bosutinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor in cancer therapy.
Milrinone: Another nicotinonitrile derivative used as a phosphodiesterase inhibitor in the treatment of heart failure.
Neratinib: A nicotinonitrile derivative used as a tyrosine kinase inhibitor for breast cancer treatment.
Olprinone: A nicotinonitrile derivative used as a cardiotonic agent.
Uniqueness
This compound is unique due to its specific structure, which combines an aminophenyl group with a nicotinonitrile core. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-(3-aminoanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H10N4/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2,(H,15,16) |
InChI Key |
AQZLLVPOBQXAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)C#N)N |
Origin of Product |
United States |
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